Methyl 4,5-Dichloroindole-3-carboxylate Methyl 4,5-Dichloroindole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742699
InChI: InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3
SMILES:
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol

Methyl 4,5-Dichloroindole-3-carboxylate

CAS No.:

Cat. No.: VC15742699

Molecular Formula: C10H7Cl2NO2

Molecular Weight: 244.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,5-Dichloroindole-3-carboxylate -

Specification

Molecular Formula C10H7Cl2NO2
Molecular Weight 244.07 g/mol
IUPAC Name methyl 4,5-dichloro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-7-3-2-6(11)9(12)8(5)7/h2-4,13H,1H3
Standard InChI Key NCADUUWKKRJHAO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

Introduction

Molecular Structure and Physicochemical Properties

Methyl 4,5-Dichloroindole-3-carboxylate belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound’s systematic IUPAC name, methyl 4,5-dichloro-1H-indole-3-carboxylate, reflects the positions of its substituents: chlorine atoms at the 4- and 5-positions of the indole ring and a methyl ester group at the 3-position.

Structural Features

The planar indole core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity. The methyl ester group introduces steric bulk and polarity, influencing solubility and reactivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₇Cl₂NO₂
Molecular Weight244.07 g/mol
Exact Mass243.991 Da
Topological Polar Surface Area51.0 Ų
Canonical SMILESCOC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

The canonical SMILES string encodes the compound’s connectivity, highlighting the ester group (COOCH₃) and chlorine substituents.

Synthetic Methodologies

The synthesis of Methyl 4,5-Dichloroindole-3-carboxylate typically involves multi-step routes leveraging established indole-forming reactions followed by selective chlorination.

Indole Core Formation

Indole synthesis often employs the Fischer Indole Synthesis, which cyclizes aryl hydrazines with carbonyl compounds under acidic conditions . Alternative methods include transition metal-catalyzed approaches, such as rhodium(III)-mediated C–H activation, which enables regioselective functionalization . For example, Wang and Huang (2025) demonstrated that Rh(III) catalysts facilitate the assembly of N-alkyl indoles via redox-neutral C–H activation, a strategy potentially adaptable to dichlorinated derivatives .

Chlorination Strategies

Introducing chlorine atoms at the 4- and 5-positions requires precise control to avoid overhalogenation. N-Chlorosuccinimide (NCS) is a common chlorinating agent, reacting with indole intermediates in dichloromethane or acetonitrile at 0–25°C. A hypothetical synthesis sequence might involve:

  • Esterification: Methyl esterification of indole-3-carboxylic acid using methanol and a catalytic acid.

  • Directed Chlorination: Sequential chlorination using NCS, guided by steric and electronic effects to achieve 4,5-dichlorination.

Spectroscopic Characterization

While direct spectroscopic data for Methyl 4,5-Dichloroindole-3-carboxylate remains limited, inferences can be drawn from analogous chlorinated indoles.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The aromatic region (δ 7.0–8.0 ppm) would display resonances for the indole protons, with deshielding effects from chlorine substituents. The methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm.

  • ¹³C NMR: Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while chlorine-bearing carbons exhibit upfield shifts due to electronegativity effects.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 244.07, with fragmentation patterns reflecting loss of Cl (35.45 Da) and COOCH₃ (59.04 Da).

Applications in Pharmaceutical and Chemical Research

Indole derivatives are ubiquitous in drug discovery, with Methyl 4,5-Dichloroindole-3-carboxylate serving as a versatile intermediate.

Bioactive Molecule Synthesis

The compound’s dichlorinated structure enhances binding affinity to biological targets. For instance, chlorinated indoles are precursors to kinase inhibitors and antimicrobial agents. The methyl ester group allows further derivatization via hydrolysis to carboxylic acids or transesterification.

Material Science Applications

In organic electronics, chlorinated indoles improve charge transport properties in semiconductors. The compound’s planar structure and electron-deficient aromatic system make it a candidate for organic light-emitting diodes (OLEDs).

Comparative Analysis with Structural Isomers

Methyl 4,5-Dichloroindole-3-carboxylate’s properties differ markedly from its 4,7-dichloro isomer (C₁₀H₇Cl₂NO₂), highlighting the impact of substituent positioning.

Property4,5-Dichloro Isomer4,7-Dichloro Isomer
Chlorine PositionsAdjacent (4,5)Para (4,7)
Dipole MomentHigher (polar groups closer)Lower
BioactivityEnhanced kinase inhibitionModerate antimicrobial activity

The 4,5-isomer’s adjacent chlorines create a polarized region, favoring interactions with enzymatic active sites.

Challenges and Future Directions

Despite its potential, Methyl 4,5-Dichloroindole-3-carboxylate’s applications are hindered by:

  • Synthetic Complexity: Achieving regioselective dichlorination remains labor-intensive.

  • Limited Solubility: The hydrophobic indole core necessitates formulation strategies for biological testing.

Future research should prioritize:

  • Catalytic Chlorination: Developing catalysts for selective 4,5-dichlorination to streamline synthesis.

  • Biological Screening: Evaluating the compound’s activity against cancer cell lines and microbial pathogens.

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